molecular formula C10H17Cl2N3 B1528155 (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride CAS No. 1158468-26-8

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No. B1528155
M. Wt: 250.17 g/mol
InChI Key: KDGVZHQZVHWYCO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, commonly referred to as Compound A, is a synthetic organic compound that has been studied extensively in the past few decades due to its unique properties and potential applications. Compound A is a chiral molecule that has been used in various scientific research applications such as synthesis, drug discovery, and drug targeting. In addition, Compound A has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics of N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) : A study investigated the plasma profile and pharmacokinetics of [14C]-HEP in volunteers, revealing its preferential fecal excretion and rapid urinary elimination. Metabolic analysis suggested pyrrolidine N-oxide as a major metabolite, indicating its significance in drug metabolism and potential therapeutic applications (Giachetti et al., 1996).

Environmental and Occupational Exposure

  • Exposure to Organophosphorus and Pyrethroid Pesticides : A cross-sectional study in South Australia examined the environmental exposure of preschool children to neurotoxic insecticides, highlighting the widespread exposure to these chemicals and suggesting the need for regulatory considerations in public health policies (Babina et al., 2012).

Toxicology

  • Toxicity of 5-Amino-2-(trifluoromethyl)pyridine : Reported a case of poisoning from inhaling 5-amino-2-(trifluoromethyl)pyridine, leading to severe health consequences including methemoglobinemia and toxic encephalopathy. This case underlines the toxic potential of pyridine derivatives and the need for caution in their industrial use (Tao et al., 2022).

Drug Discovery and Clinical Trials

  • Pyridorin in Diabetic Nephropathy : A clinical trial explored the effects of Pyridorin, a compound aiming to inhibit the formation of advanced glycation end products, on patients with diabetic nephropathy. Although no significant change in serum creatinine was observed, the study provided insights into the potential benefits for patients with less renal impairment, suggesting avenues for future research in drug development for diabetic complications (Lewis et al., 2012).

properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;;/h3-5H,1-2,6-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGVZHQZVHWYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

CAS RN

1158468-26-8
Record name (2-Pyrrolidin-1-ylpyrid-3-yl)methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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